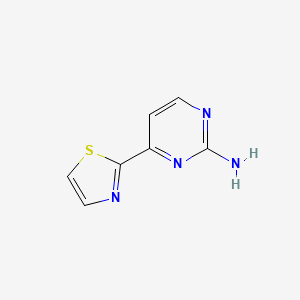

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Description

BenchChem offers high-quality 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUDRQLSINHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399698 | |

| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874830-88-3 | |

| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine: A Technical Guide to a Potent Kinase Inhibitor Scaffold

Abstract

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of key biological pathways. This technical guide provides an in-depth exploration of the biological activities associated with this heterocyclic core, with a primary focus on its role as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. We will delve into the mechanism of action, structure-activity relationships (SAR), and provide detailed, field-proven protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Therapeutic Promise of the Thiazolyl-Pyrimidine Scaffold

The intersection of thiazole and pyrimidine rings creates a unique chemical architecture that has proven to be a fertile ground for the development of targeted therapies. The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core, in particular, has garnered significant attention for its potent inhibitory activity against various protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Our focus in this guide will be on the anticancer properties of this scaffold, which primarily stem from its ability to inhibit transcriptional CDKs, such as CDK9. By targeting these fundamental regulators of gene expression, 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives can selectively induce apoptosis in cancer cells, which are often highly dependent on the continuous transcription of anti-apoptotic proteins for their survival.

Mechanism of Action: Targeting Transcriptional Addiction in Cancer

The primary mechanism through which 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives exert their anticancer effects is through the inhibition of the positive transcription elongation factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner (T1, T2a, T2b, or K).[1] P-TEFb is a critical regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at the serine 2 position, a key step that allows the polymerase to transition from a paused state to productive elongation of mRNA transcripts.[1]

Cancer cells often exhibit a phenomenon known as "transcriptional addiction," where they become highly reliant on the continuous and elevated expression of certain short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1).[1] By inhibiting CDK9, 4-(1,3-thiazol-2-yl)pyrimidin-2-amine compounds effectively shut down the transcription of these critical survival genes.[1] The subsequent depletion of anti-apoptotic proteins like Mcl-1 tips the cellular balance towards apoptosis, leading to programmed cell death in malignant cells.[1]

Structure-Activity Relationship (SAR): Fine-Tuning Potency and Selectivity

The biological activity of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold can be significantly modulated by substitutions at various positions. Understanding the SAR is crucial for the rational design of potent and selective inhibitors.

-

Anilino Moiety at C2 of Pyrimidine: The nature of the substituent on the aniline ring plays a critical role in determining both potency and selectivity. Bulky substituents at the meta-position of the aniline ring can enhance CDK9 potency and selectivity over other kinases like CDK2.[1] This is attributed to the greater flexibility of the CDK9 ATP-binding pocket, which can accommodate these larger groups.[2]

-

C5 Position of Pyrimidine: Modifications at the C5 position of the pyrimidine ring also have a profound impact on activity. The introduction of a cyano group at this position has been shown to be favorable for CDK9 inhibition.[2]

-

Thiazole Ring: The thiazole moiety itself is a key pharmacophoric element. The 2-amino group on the thiazole can form important hydrogen bond interactions within the kinase active site.[3]

The following table summarizes the inhibitory activities of representative 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives against CDK9 and CDK2, highlighting the impact of different substitutions.

| Compound ID | R (Anilino Substituent) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) |

| 12u | m-homopiperazine | 7 | >560 | >80 |

| 20a | 4-sulfamoylphenyl | 9 | 4 | ~0.4 |

Data adapted from published studies.[1][4]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives, a series of well-established in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (CDK9-Glo™ Assay)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of CDK9. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[5][6][7][8][9]

Principle: The amount of ADP formed is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in luminescence in the presence of the test compound indicates inhibition of CDK9.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer containing CDK9/Cyclin T1 enzyme and the appropriate substrate (e.g., a peptide substrate).

-

Serially dilute the test compound in DMSO, and then further dilute in the kinase reaction buffer to achieve the desired final concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the 2X enzyme/substrate solution to each well.

-

Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and growth.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT116, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the cells for 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

Western Blot Analysis of Mcl-1 and Phospho-RNA Polymerase II

Western blotting is used to detect the levels of specific proteins in a cell lysate. This is crucial for confirming the on-target effect of the CDK9 inhibitor in a cellular context.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Protocol:

-

Cell Lysis:

-

Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11][12]

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10][13]

-

Incubate the membrane with primary antibodies against Mcl-1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein levels to the loading control to determine the relative changes in protein expression upon compound treatment.

-

Conclusion and Future Directions

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its ability to potently and selectively inhibit CDK9 provides a clear mechanism for inducing apoptosis in cancer cells that are dependent on the continuous transcription of survival proteins. The structure-activity relationships discussed herein offer a roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Optimizing Selectivity: Further refining the scaffold to achieve even greater selectivity for CDK9 over other CDKs and kinases to minimize off-target effects.

-

Exploring Combination Therapies: Investigating the synergistic effects of these CDK9 inhibitors with other anticancer agents, such as Bcl-2 inhibitors or standard chemotherapy.

-

Overcoming Resistance: Understanding and addressing potential mechanisms of resistance to CDK9 inhibition.

-

Expanding Therapeutic Applications: While the primary focus has been on oncology, the diverse biological activities of related heterocyclic compounds suggest that derivatives of this scaffold may have potential in other therapeutic areas, such as inflammatory and infectious diseases.

The in-depth technical guidance and protocols provided in this document are intended to empower researchers to effectively explore the rich biological landscape of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold and to accelerate the translation of these promising compounds into novel therapies.

References

- Chohan, T. H., et al. (2016). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1572-1593.

- Geyer, M., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(1), 199-210.

- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.

- Li, Z., et al. (2020). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 63(15), 8275-8294.

-

Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

- Zheng, X., et al. (2014). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Molecular Modeling, 20(8), 2367.

- Youssef, M. S. K., et al. (2000). Reactions of 4-(2-Aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline.

- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazole-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-237.

- Zhang, H., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. RSC Advances, 8(30), 16757-16768.

- Abdel-Wahab, B. F., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(5), 734.

-

SignalChem. (n.d.). CDK9/CyclinK, Active. Retrieved from [Link]

- Al-Otaibi, A. M., et al. (2021).

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

Sources

- 1. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]

- 7. CDK9/CyclinK Kinase Enzyme System Application Note [promega.kr]

- 8. Promega ADP-Glo Kinase Assay + CDK9/CyclinK Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

An In-depth Technical Guide to 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine: Synthesis, Properties, and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its chemical identity, synthesis strategies, physicochemical properties, and explore its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Identity and Nomenclature

The compound at the core of this guide is systematically identified by the following nomenclature and registry number:

For clarity and consistency, the IUPAC name and CAS number will be used throughout this document.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine |

| CAS Number | 874830-88-3 |

| Molecular Formula | C₇H₆N₄S |

| Synonyms | 4-(thiazol-2-yl)pyrimidin-2-amine, 4-(1,3-thiazol-2-yl)pyrimidine-2-ylamine |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="N"]; C5 [label="C"]; N1 [label="N"]; N2 [label="N"]; S1 [label="S"]; N3 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; N4 [label="NH2"];

// Pyrimidine Ring C1 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C5 [label=""]; C5 -- C1 [label=""];

// Thiazole Ring C3 -- C4 [label=""]; C4 -- S1 [label=""]; S1 -- C5 [label=""];

// Substituents C2 -- N4 [label=""]; C1 -- H1[label=""]; C5 -- H2[label=""]; C4 -- H3[label=""]; N3 -- H4[label=""]; N3 -- H5[label=""]; }

Figure 1: Chemical structure of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

The Thiazole-Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of pyrimidine and thiazole rings creates a scaffold of considerable interest in drug discovery. Both individual heterocycles are prevalent in biologically active molecules. Pyrimidine is a core component of nucleobases, while the thiazole ring is found in vitamin B1 (thiamine) and numerous pharmaceuticals. The combined thiazolopyrimidine core has been investigated for a wide range of therapeutic applications, including:

-

Anticancer agents: Derivatives of this scaffold have shown potential as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2][3][4]

-

Antimicrobial and antiviral activity: The unique electronic and structural features of thiazolopyrimidines make them attractive candidates for the development of new anti-infective agents.

-

Anti-inflammatory properties: Certain derivatives have demonstrated the ability to modulate inflammatory pathways.

The 2-amino-4-substituted pyrimidine motif, in particular, is a well-established pharmacophore in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Synthesis Strategies

While a specific, detailed synthesis protocol for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of analogous 2,4-disubstituted pyrimidines. A common and effective strategy involves the condensation of a guanidine derivative with a suitable β-ketoester or its equivalent.

A proposed synthetic pathway is outlined below:

Figure 2: Proposed synthetic workflow for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of 1-(1,3-Thiazol-2-yl)ethan-1-one in an appropriate solvent (e.g., toluene or xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude enaminone can be purified by crystallization or column chromatography.

Causality: The reaction with DMF-DMA converts the starting ketone into a more reactive enaminone, which is an excellent precursor for the subsequent cyclization step to form the pyrimidine ring.

Step 2: Synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

-

Dissolve the enaminone intermediate and guanidine (or a salt thereof, such as guanidine hydrochloride, with a base like sodium ethoxide) in a suitable solvent (e.g., ethanol, isopropanol).

-

Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The expected spectral data should be consistent with the proposed structure of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

Physicochemical Properties and Characterization

The physicochemical properties of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine are crucial for its handling, formulation, and biological activity assessment. While comprehensive experimental data is not widely published, predicted properties and expected characterization data are presented below.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Weight | 178.22 g/mol |

| LogP | ~1.5 (Predicted) |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

| Appearance | Likely a solid at room temperature. |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should exhibit characteristic signals for the protons on the pyrimidine and thiazole rings, as well as a signal for the amino group protons.

-

¹³C NMR: The spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the aromatic rings, and C-S stretching of the thiazole ring.

Potential Applications in Drug Discovery

The structural features of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine make it a compelling candidate for further investigation in several therapeutic areas.

Kinase Inhibition

The 2-aminopyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors. This part of the molecule can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The thiazole group at the 4-position can be directed towards the solvent-exposed region of the ATP-binding site, providing a vector for further chemical modification to enhance potency and selectivity.

Figure 3: Conceptual diagram of the binding mode of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in a kinase active site.

Given the established role of related thiazole-pyrimidine derivatives as CDK inhibitors, it is highly probable that 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine could serve as a foundational scaffold for the development of novel anticancer agents targeting various kinases implicated in tumor progression.

Other Therapeutic Areas

Beyond oncology, the thiazole-pyrimidine scaffold has been explored for its potential in treating:

-

Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.

-

Infectious Diseases: As a core for the development of novel antibacterial and antifungal agents.[5]

-

Neurological Disorders: Certain kinase inhibitors have shown promise in the treatment of neurodegenerative diseases.

Future Directions and Conclusion

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine represents a valuable building block for medicinal chemistry and drug discovery. The proposed synthesis is feasible and provides a basis for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Optimized Synthesis and Characterization: Developing and publishing a detailed, robust, and scalable synthesis protocol, along with comprehensive characterization data.

-

Biological Screening: A broad biological screening of the compound against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

-

Structural Biology: Co-crystallization of the compound with its biological targets to elucidate the precise binding mode and guide further rational drug design.

References

-

PubChem. 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. Available from: [Link]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Available from: [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. Available from: [Link]

-

Shi, H. B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o259. Available from: [Link]

-

Rida, S. M., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie, 51(12), 927-31. Available from: [Link]

-

Plech, T., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(17), 5190. Available from: [Link]

Sources

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Ascendance of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged Scaffold" Concept and the Rise of a New Contender

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a diverse range of therapeutic agents. These scaffolds often possess favorable pharmacokinetic properties and synthetic accessibility, making them highly attractive starting points for drug discovery programs. The 2-aminopyrimidine ring, a well-established pharmacophore, has long been recognized for its ability to mimic the purine core of ATP, enabling it to interact with the hinge region of numerous protein kinases. The strategic fusion of this pyrimidine core with a 1,3-thiazole ring has given rise to the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold, a modern and highly effective framework that has demonstrated significant potential, particularly in the realm of oncology. This guide will provide a comprehensive overview of this privileged scaffold, from its synthesis and biological activities to detailed experimental protocols and future perspectives.

Synthetic Strategies: Building the Core

The construction of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold can be achieved through several synthetic routes. A common and effective approach involves a multi-step synthesis that begins with the formation of the thiazole ring, followed by the construction of the pyrimidine ring.

General Synthetic Workflow

The synthesis generally proceeds through the following key steps:

-

Thiazole Ring Formation: This is typically achieved via a Hantzsch thiazole synthesis or a related condensation reaction. For instance, the reaction of a thiourea derivative with an α-haloketone is a widely used method.

-

Pyrimidine Ring Construction: The pre-formed thiazole-containing building block is then subjected to a cyclocondensation reaction with a suitable three-carbon synthon to form the pyrimidine ring. A common method involves the reaction of a thiazolyl-guanidine derivative with a β-ketoester.

Below is a representative synthetic scheme illustrating a common pathway to the core scaffold.

Caption: Simplified signaling pathway of CDK4/6 inhibition leading to G1 cell cycle arrest.

-

CDK9 Inhibition: The scaffold has also yielded potent inhibitors of CDK9. [1]CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. [1]Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induces apoptosis in cancer cells. [1]

Other Kinase Targets

Beyond CDKs, derivatives of this scaffold have shown inhibitory activity against a range of other kinases, including:

-

Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibition of Aurora kinases can lead to defects in chromosome segregation and ultimately, cell death. [2]* KDR (VEGFR-2): This is a receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [3][4]

Structure-Activity Relationship (SAR) Studies

The versatility of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold allows for systematic modifications at several positions to optimize potency, selectivity, and pharmacokinetic properties. [5][6]

| Position of Modification | General Observations | Impact on Activity |

|---|---|---|

| 2-Amino Group of Pyrimidine | Substitution with aryl or heteroaryl groups is common. The nature and substitution pattern of this ring significantly influence kinase selectivity and potency. | Often crucial for establishing key hydrogen bonding interactions in the kinase hinge region. |

| 5-Position of Pyrimidine | Introduction of small alkyl or halogen substituents can enhance potency and selectivity. | Can modulate the electronic properties of the pyrimidine ring and influence binding affinity. |

| Thiazole Ring | Substitution at the 4- and 5-positions of the thiazole ring can be explored to improve activity and physicochemical properties. | Can provide additional interactions with the kinase active site and improve solubility and metabolic stability. |

Therapeutic Applications and Future Perspectives

The primary therapeutic application of compounds derived from the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold is in the field of oncology . [7][8][1]The potent and often selective inhibition of key kinases involved in cell cycle progression and survival makes these compounds promising candidates for cancer therapy. [7][8][1]Several derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines and have shown efficacy in in vivo tumor models. [7][8][1] The modular nature of this scaffold also opens up possibilities for its application in other therapeutic areas where kinase dysregulation is implicated, such as inflammatory diseases and neurodegenerative disorders. Future research will likely focus on:

-

Improving Kinase Selectivity: To minimize off-target effects and enhance the therapeutic window.

-

Optimizing Pharmacokinetic Properties: To develop orally bioavailable drugs with favorable metabolic profiles.

-

Exploring Novel Targets: To expand the therapeutic potential of this privileged scaffold beyond oncology.

Experimental Protocols

Synthesis of a Representative 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivative

Synthesis of N-(pyridin-2-yl)-4-(thiazol-2-yl)pyrimidin-2-amine

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Synthesis of 2-aminothiazole

-

To a solution of thiourea (1.0 eq) in ethanol, add 2-chloroacetaldehyde (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-aminothiazole.

Step 2: Synthesis of 2-guanidinothiazole

-

To a solution of 2-aminothiazole (1.0 eq) in dimethylformamide (DMF), add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography to obtain the Boc-protected guanidinothiazole.

-

Deprotect the Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 2-guanidinothiazole.

Step 3: Synthesis of N-(pyridin-2-yl)-4-(thiazol-2-yl)pyrimidin-2-amine

-

To a solution of 2-guanidinothiazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq).

-

Add a catalytic amount of a base, such as sodium ethoxide.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

In Vitro Kinase Inhibition Assay

CDK4/Cyclin D1 Inhibition Assay

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add a solution of CDK4/Cyclin D1 enzyme and the substrate (e.g., a peptide derived from the Rb protein).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution of EDTA.

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cell Proliferation Assay

MTT Assay

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. [1]

Conclusion

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold has firmly established itself as a privileged framework in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of a diverse range of protein kinases, underscores its immense therapeutic potential. As our understanding of the molecular drivers of disease continues to expand, this versatile scaffold is poised to be a cornerstone in the development of the next generation of targeted therapies. The ongoing exploration of its chemical space will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles, offering new hope for patients with cancer and other debilitating diseases.

References

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 640-659. [Link]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

-

Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

-

Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

-

Zheng, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

-

Various Authors. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6493. [Link]

-

Various Authors. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

-

Various Authors. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry, 10(12), 1479-1498. [Link]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]

-

Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

-

Various Authors. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Hematology & Oncology, 14(1), 1-24. [Link]

-

Various Authors. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 13(7), e0201179. [Link]

-

Various Authors. (2022). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 46(12), 5649-5663. [Link]

-

Various Authors. (2011). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 54(1), 210-225. [Link]

-

Various Authors. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research, 33(1), 1-13. [Link]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]

-

Bilodeau, M. T., et al. (2004). The Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. [Link]

-

Various Authors. (2011). 4-{4-Cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o259. [Link]

-

Various Authors. (2020). Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. Archiv der Pharmazie, 353(12), 2000221. [Link]

-

Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

-

Various Authors. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4933. [Link]

- Various Authors. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4933. [https://www.mdpi.com/1420-3049/26/16/4933]

-

Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unmasking the Molecular Culprits: A Technical Guide to Target Identification and Validation for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Compounds

Abstract

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a range of biological activities, most notably as potent kinase inhibitors. The journey from a promising chemical entity to a validated therapeutic hinges on the precise identification and rigorous validation of its molecular target(s). This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to navigate the complex process of target deconvolution for this specific class of compounds. We will dissect field-proven experimental strategies, from unbiased, discovery-phase techniques to hypothesis-driven validation assays, emphasizing the causal logic behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.

Introduction: The 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Scaffold - A Kinase-Centric Pharmacophore

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core is a bioisostere of other well-known kinase-binding motifs. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid, planar geometry, allow for favorable interactions within the ATP-binding pocket of various kinases. Notably, derivatives of this scaffold have been successfully developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and validated targets in oncology.[1] Beyond CDK4/6, this scaffold has been explored for its activity against other kinases like CDK9 and has also been investigated in the context of glucokinase (GK) activation, highlighting its chemical tractability and diverse biological potential.[2][3]

Given this precedent, any new derivative of this scaffold warrants a thorough investigation of its kinase inhibitory profile. However, a truly comprehensive target identification strategy must remain unbiased to uncover potentially novel mechanisms of action or off-target effects that could be critical for understanding both efficacy and toxicity.

Phase 1: Unbiased Target Identification - Casting a Wide Net

The initial phase of target identification aims to generate a list of potential protein interactors without preconceived bias. For the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold, two powerful and complementary approaches are chemical proteomics and computational prediction.

Chemical Proteomics: Fishing for Targets in their Native Environment

Chemical proteomics utilizes a modified version of the small molecule as a "bait" to capture its interacting proteins directly from a complex biological sample, such as a cell lysate or even in living cells.[4] This approach provides a snapshot of the compound's interactions in a physiologically relevant context.[5]

A robust method involves creating a chemical probe that incorporates three key features: the core 4-(1,3-thiazol-2-yl)pyrimidin-2-amine structure, a photo-reactive group (e.g., diazirine or benzophenone), and a bio-orthogonal handle (e.g., an alkyne or azide) for "click" chemistry.[6][7]

Caption: Photo-Affinity Labeling Workflow.

Detailed Protocol: Photo-Affinity Labeling and Click Chemistry

-

Probe Synthesis: Synthesize a derivative of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine compound. The key is to add the photo-reactive and click moieties at a position that is not critical for target binding, as determined by preliminary Structure-Activity Relationship (SAR) data.

-

Cell Treatment: Incubate cultured cancer cells (e.g., a panel of breast cancer lines like MCF-7 if CDK4/6 is a suspected target) with the probe. A crucial control is a parallel incubation with the parent compound in excess to competitively block specific binding sites.

-

Photo-Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to activate the photo-reactive group, forming a covalent bond between the probe and its binding partners.[7]

-

Cell Lysis: Harvest and lyse the cells to release the proteins.

-

Click Reaction: Add a reporter tag, such as biotin-azide, to the cell lysate. The alkyne on the probe will "click" with the azide on the biotin, attaching a biotin tag to the probe-protein complexes.[3]

-

Affinity Purification: Incubate the lysate with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will selectively pull down the probe-bound proteins.[8]

-

Washing: Perform stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background noise.

-

On-Bead Digestion: Elute the bound proteins or, more commonly, perform on-bead digestion with trypsin to cleave the proteins into peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins from the peptide sequences using a protein database. The key to identifying true targets is quantitative comparison: true targets should be significantly enriched in the probe-treated sample compared to the control (probe + excess parent compound).

Causality Behind Experimental Choices: The use of a photo-reactive group creates a covalent bond, which allows for the capture of even transient or weak interactions that might be lost during standard affinity pull-downs.[9] The "click" chemistry handle is small and bio-inert, minimizing steric hindrance that could interfere with the natural binding of the compound. The competitive binding control is the cornerstone of this experiment's self-validating system; a protein that is significantly less abundant in the competitively-bound sample is a high-confidence candidate.

Computational Target Prediction: An In Silico Approach

Computational methods offer a rapid and cost-effective way to screen vast libraries of known protein structures and predict potential binding partners.[10] For the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold, two particularly useful techniques are molecular docking and pharmacophore modeling.

Caption: In Silico Target Prediction Workflow.

Detailed Protocol: In Silico Target Prediction

-

Ligand Preparation: Generate a high-quality 3D structure of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivative of interest. This involves generating the correct tautomeric and protonation states.

-

Pharmacophore Model Generation: Based on the ligand's structure, create a pharmacophore model that defines the essential 3D arrangement of chemical features required for binding (e.g., hydrogen bond acceptors, hydrogen bond donors, aromatic rings).

-

Pharmacophore Screening: Use the pharmacophore model to search a database of protein structures (like the Protein Data Bank - PDB) to find proteins with binding sites that can accommodate these features. This step rapidly filters down the entire proteome to a manageable number of potential targets.

-

Molecular Docking: For the proteins identified in the pharmacophore screen, perform molecular docking.[11] This involves computationally placing the ligand into the binding site of each protein in various orientations and conformations to find the best fit.[12]

-

Scoring and Analysis: The docking results are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol).[12] The binding poses of the top-ranked proteins are visually inspected to ensure that the interactions are chemically sensible (e.g., appropriate hydrogen bonds, hydrophobic contacts).

-

Candidate List Generation: Compile a ranked list of potential targets based on the docking scores and interaction analysis.

Causality Behind Experimental Choices: This dual approach is more powerful than either method alone. Pharmacophore screening is fast and efficient for initial filtering, while the more computationally intensive molecular docking provides a more detailed and accurate prediction of the binding mode and affinity for the shortlisted candidates.[13] This creates a prioritized list of targets for subsequent experimental validation.

Phase 2: Target Validation - From Candidates to Confirmed Targets

Once a list of candidate targets is generated, the next crucial phase is to validate them. This involves a tiered approach, moving from simple, direct biochemical assays to more complex cell-based and in vivo models.[14]

Tier 1: Biochemical Assays - Proving Direct Interaction and Inhibition

Biochemical assays are essential for confirming a direct interaction between the compound and the purified target protein, and for quantifying the functional consequence of this interaction (e.g., enzyme inhibition).[15]

Given the prevalence of kinase targets for this scaffold, a kinase inhibition assay is a primary validation step.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reagents: Purified, active CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes, the substrate protein (e.g., a fragment of Retinoblastoma protein, Rb), ATP, and the compound of interest.

-

Reaction Setup: In a multi-well plate, set up reactions containing the kinase, substrate, and ATP in a suitable buffer.

-

Compound Addition: Add the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivative at a range of concentrations (e.g., a 10-point serial dilution). Include a no-inhibitor control (DMSO vehicle) and a positive control (a known CDK4/6 inhibitor like Palbociclib).

-

Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ assay, for example, converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Less kinase activity (due to inhibition) results in less ADP, and therefore a lower light signal.

-

Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices: This assay provides direct, quantitative evidence of target engagement and functional modulation.[15] Using purified components isolates the interaction to just the compound and the target protein, eliminating confounding factors from a cellular environment. Determining the IC50 is a critical metric for ranking compound potency and guiding further optimization.

| Parameter | Description | Typical Value for Potent Inhibitor |

| IC50 (CDK4/Cyclin D1) | Concentration for 50% inhibition of CDK4 | < 100 nM |

| IC50 (CDK6/Cyclin D1) | Concentration for 50% inhibition of CDK6 | < 100 nM |

| Selectivity | Ratio of IC50 for off-target kinases vs. target kinases | > 100-fold |

Table 1: Key parameters from biochemical kinase assays.

Tier 2: Cell-Based Assays - Confirming Target Engagement in a Biological System

Cell-based assays are critical to confirm that the compound can enter cells, engage its target, and elicit a biological response.[16] These assays measure downstream effects of target modulation.[17]

CDK4/6 inhibitors are known to block the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle.[18][19]

Caption: Simplified CDK4/6-Rb Signaling Pathway.

Detailed Protocol: Western Blot for Rb Phosphorylation

-

Cell Culture and Treatment: Plate an Rb-proficient cancer cell line (e.g., MCF-7) and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50).

-

Protein Extraction: After a suitable incubation period (e.g., 24 hours), lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Rb (e.g., at Ser780). Also, probe for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A successful CDK4/6 inhibitor will show a dose-dependent decrease in the p-Rb/total Rb ratio.

Causality Behind Experimental Choices: This experiment directly measures the downstream consequence of target engagement. A reduction in Rb phosphorylation provides strong evidence that the compound is inhibiting CDK4/6 within the cell, linking the biochemical activity to a cellular outcome.[14]

Detailed Protocol: Cell Proliferation/Viability Assay (e.g., MTS or CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for an extended period (e.g., 72 hours).

-

Reagent Addition: Add a reagent that measures cell viability. For example, MTS is converted by metabolically active cells into a colored formazan product, while CellTiter-Glo® measures ATP levels as an indicator of viable cells.

-

Signal Measurement: Read the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Causality Behind Experimental Choices: This assay provides a functional readout of the compound's overall effect on the cancer cells.[20] While not target-specific on its own, when combined with the p-Rb western blot data, a correlation between inhibition of proliferation and inhibition of the CDK4/6 pathway provides strong validation.

Tier 3: In Vivo Models - Assessing Efficacy in a Preclinical Setting

The final step in preclinical target validation is to demonstrate that the compound can inhibit its target and affect disease progression in a living organism.[12] Mouse xenograft models are a standard approach for oncology indications.[21]

Detailed Protocol: Mouse Xenograft Efficacy Study

-

Model Establishment: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.[21]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, compound at one or more doses). Administer the compound via a clinically relevant route (e.g., oral gavage) on a defined schedule.[22]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.

-

Endpoint Analysis: At the end of the study, excise the tumors. A portion can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., western blot for p-Rb) and another portion fixed for histological analysis.

-

Data Analysis: Compare the tumor growth curves between the vehicle and treated groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.

Causality Behind Experimental Choices: This is the ultimate test of a drug candidate's preclinical potential. It integrates pharmacokinetics (absorption, distribution, metabolism, excretion) with pharmacodynamics. Demonstrating not only tumor growth inhibition but also modulation of the target (e.g., reduced p-Rb in the excised tumors) provides the most definitive validation, linking the molecular mechanism to a therapeutic outcome.[23]

Conclusion: A Self-Validating, Multi-Faceted Approach

The identification and validation of the molecular target for a 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivative is not a linear process but an iterative cycle of hypothesis generation and testing. By integrating unbiased discovery methods like chemical proteomics with hypothesis-driven biochemical, cellular, and in vivo assays, researchers can build a robust, self-validating data package. Each step in this workflow is designed to answer a specific question, with the results of one experiment informing the design of the next. This rigorous, evidence-based approach is paramount to de-risking the drug development process and is essential for successfully translating a promising chemical scaffold into a novel therapeutic agent.

References

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Kamata, K., et al. (2015). Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS. Journal of Biological Chemistry, 290(6), 3466-3477. [Link]

-

Asati, V., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 326. [Link]

-

Asghar, U., et al. (2015). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Journal of Hematology & Oncology, 8, 6. [Link]

-

ResearchGate. Targeted signaling pathways as predicted from in vivo kinase inhibitor.... [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

-

Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. [Link]

-

Khan, I., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1354315. [Link]

-

ResearchGate. (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

-

Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

-

Wikipedia. Glucokinase. [Link]

-

PubMed Central. Click Chemistry in Proteomic Investigations. [Link]

-

National Institutes of Health. (2017, July 4). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. [Link]

-

Royal Society of Chemistry. (2024, January 2). Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

-

ResearchGate. (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

National Institutes of Health. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]

-

ResearchGate. Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of.... [Link]

-

ResearchGate. (PDF) The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]

-

MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

MDPI. (2023). New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. [Link]

-

Royal Society of Chemistry. (2016, April 21). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

-

ResearchGate. (PDF) Guideline for anticancer assays in cells. [Link]

-

National Institutes of Health. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

-

National Institutes of Health. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

-

American Diabetes Association. (2008). Insights Into the Biochemical and Genetic Basis of Glucokinase Activation From Naturally Occurring Hypoglycemia Mutations. [Link]

-

PubMed. (2010). Cell-based apoptosis assays in oncology drug discovery. [Link]

-

National Institutes of Health. (2019). CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment. [Link]

-

AACR Journals. (2018). Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-Dependent SMAC-Mediated Apoptotic Response in Non–Small Cell Lung Cancer. [Link]

-

ACS Publications. (2023, July 16). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. [Link]

-

JoVE. (2023, March 21). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. [Link]

-

Lirias. (2022, May 13). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. [Link]

-

PubMed. (2021, June 12). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]

-

Bio-protocol. 2.12. In vitro tubulin polymerization assay. [Link]

-

Reaction Biology. (2024, June 21). What are glucokinase activators and how do they work?. [Link]

-

BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

-

MDPI. (2022). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. [Link]

-

Acta Pharmaceutica Sinica B. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. [Link]

-

ResearchGate. ChemInform Abstract: Reactions of 4-(2-Aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline. Synthesis of Thiazolo[3,2-a]pyrimidine and Imidazo[2,1-b]thiazole Derivatives.. [Link]

-

ChemRxiv. Strategy for lead identification for understudied kinases. [Link]

-

PubMed. (2017, March 9). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

-

YouTube. (2016, April 14). Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. [Link]

-

YouTube. (2021, October 7). Webinar: Label-free Target Identification to Unleash Drug Discovery. [Link]

-

Creative Biolabs. In Vivo Target Validation. [Link]

-

The ALS Association. In Vivo Target Validation (2023). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. media.sciltp.com [media.sciltp.com]

- 21. lirias.kuleuven.be [lirias.kuleuven.be]

- 22. aacrjournals.org [aacrjournals.org]

- 23. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]

The Emergence of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analogs as Potent Anticancer Agents: A Technical Guide

Introduction: A Privileged Scaffold in Oncology Drug Discovery

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down a multitude of chemical avenues. Among these, the heterocyclic scaffold of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features, including the nitrogen-rich pyrimidine ring and the versatile thiazole moiety, provide a unique three-dimensional arrangement that allows for diverse interactions with various biological targets implicated in cancer progression. This guide provides an in-depth technical exploration of this chemical class, elucidating its synthesis, multifaceted mechanisms of action, structure-activity relationships, and the key experimental protocols for its evaluation. The thiazole moiety, in particular, is a cornerstone in the design of anticancer drugs, with the nitrogen atom's ability to form crucial hydrogen bonds with target proteins.[1][2] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib has further spurred research into novel thiazole derivatives with enhanced efficacy and favorable pharmacokinetic profiles.[2]

Multifaceted Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer prowess of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs stems from their ability to engage with and modulate multiple critical pathways that drive tumorigenesis. This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer. The primary mechanisms of action identified for this class of compounds include the inhibition of Topoisomerase II, Cyclin-Dependent Kinase 9 (CDK9), and tubulin polymerization.

Topoisomerase II Inhibition: Inducing DNA Damage and Apoptosis

Topoisomerase II (Topo II) is a vital enzyme responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation.[3] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[4][5] Certain 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs act as Topo II inhibitors, disrupting this catalytic cycle and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptotic cell death in cancer cells.

Key Downstream Signaling Events:

-

DNA Damage Response (DDR): The accumulation of double-strand breaks activates the DDR pathway, leading to the phosphorylation of H2AX (γH2AX) and the recruitment of DNA repair proteins.

-

Cell Cycle Arrest: The DDR activation triggers cell cycle checkpoints, primarily at the G2/M phase, to prevent the propagation of damaged DNA.[5]

-

Apoptosis Induction: If the DNA damage is irreparable, the cell is directed towards apoptosis through the activation of pro-apoptotic proteins like p53 and the subsequent activation of the caspase cascade.

Diagram: Topoisomerase II Inhibition Workflow

Caption: Workflow for assessing Topoisomerase II inhibition.

CDK9 Inhibition: A Transcriptional Wrench in Cancer's Machinery

Cyclin-Dependent Kinase 9 (CDK9) is a key player in the regulation of transcription.[6][7] As part of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transition from transcription initiation to elongation.[8] Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, for their survival.[6][7] Analogs of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine have been identified as potent and selective CDK9 inhibitors.[9]

Key Downstream Signaling Events:

-

Transcriptional Repression: Inhibition of CDK9 leads to a rapid decrease in the phosphorylation of RNA polymerase II, causing premature termination of transcription.

-

Downregulation of Anti-Apoptotic Proteins: The transcription of key survival proteins with short half-lives, most notably Mcl-1, is suppressed.

-

Induction of Apoptosis: The depletion of anti-apoptotic proteins shifts the cellular balance towards apoptosis, leading to the activation of caspases and programmed cell death.[9][10]

Diagram: CDK9 Inhibition Signaling Pathway

Caption: CDK9 inhibition leads to apoptosis.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton and Inducing Mitotic Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[11] Disruption of microtubule dynamics is a well-established and successful strategy in cancer chemotherapy.[11] Certain 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of events that culminate in cell death.

Key Downstream Signaling Events:

-

Disruption of Microtubule Dynamics: The compounds bind to tubulin, preventing its polymerization into microtubules.

-

Mitotic Arrest: The inability to form a functional mitotic spindle arrests the cell cycle in the G2/M phase.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often involving the activation of the mitochondrial pathway and subsequent caspase activation.[2] Interestingly, tubulin has been identified as a functional regulator of Death Receptor 5 (DR5)-mediated apoptosis, suggesting a direct link between the microtubule network and apoptotic signaling.[12][13]

Diagram: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Systematic modifications of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold have provided valuable insights into the structural requirements for potent anticancer activity. These studies are crucial for the rational design of next-generation analogs with improved efficacy and selectivity.

| Position of Modification | Substituent Effects on Anticancer Activity | Key Observations and Rationale |

| Pyrimidine C5-position | Introduction of small alkyl or halogen groups can enhance potency. | These groups can occupy a specific pocket in the ATP-binding site of kinases like CDK9, leading to improved binding affinity. |

| Thiazole C4-position | Substitution with aryl or heteroaryl rings is generally favorable. | These groups can engage in additional hydrophobic or π-stacking interactions with the target protein. |

| 2-Amino Group | Substitution with various aryl or heteroaryl amines is critical for activity. | This portion of the molecule often forms key hydrogen bonds with the hinge region of kinases or other target proteins. |